

A Comprehensive Preclinical Profile of the NAE Inhibitor TAS4464

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Compound of Interest

Compound Name: TAS4464

Cat. No.: B15615864

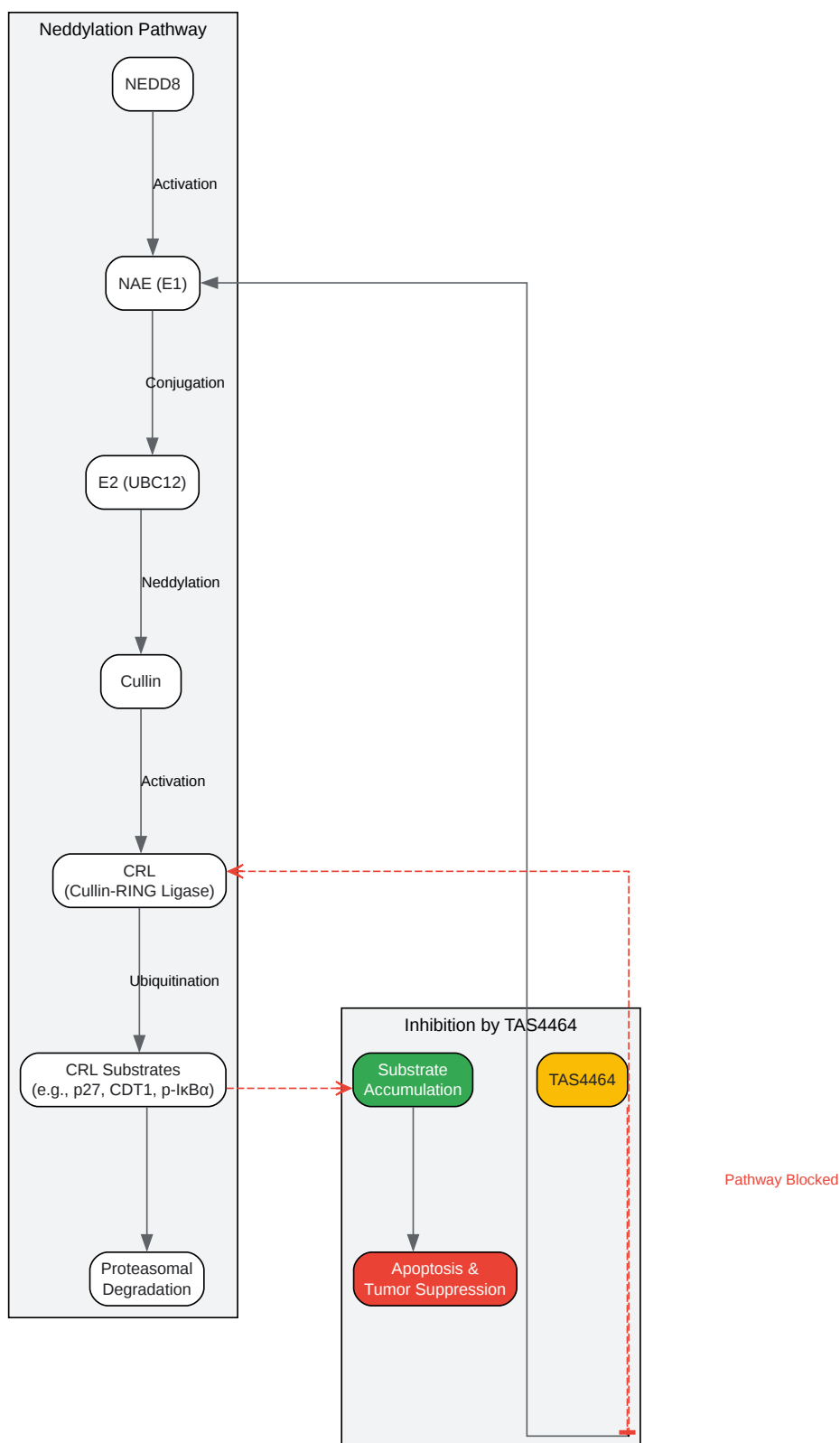
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Introduction

TAS4464 is a novel, highly potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).^{[1][2][3]} NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.^{[1][2]} The neddylation pathway regulates the activity of cullin-RING ubiquitin ligase complexes (CRLs), which in turn control the degradation of numerous proteins involved in critical cellular processes like cell cycle progression, proliferation, and survival.^{[1][2][4]} By inhibiting NAE, **TAS4464** blocks the entire neddylation cascade, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.^{[1][4]} This disruption of protein homeostasis induces cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an antineoplastic agent.^{[1][4][5]} Preclinical studies have demonstrated that **TAS4464** exhibits greater potency and more sustained target inhibition than the first-in-class NAE inhibitor, MLN4924 (pevonedistat).^{[1][2][6]}

Mechanism of Action and Signaling Pathway

TAS4464 functions as a mechanism-based inhibitor. It forms a covalent adduct with the NEDD8 protein, which then binds tightly to the NAE enzyme, achieving nanomolar inhibition.^[7] This action prevents the transfer of NEDD8 to its E2 conjugating enzyme, thereby halting the neddylation of cullin proteins within CRLs. The resulting inactivation of CRLs leads to the accumulation of various substrate proteins, such as p27, CDT1, and phosphorylated I κ B α , which ultimately triggers apoptosis and suppresses tumor growth.^{[1][2][7]}



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TAS4464 inhibits the NAE enzyme, blocking the neddylation pathway and leading to apoptosis.

Quantitative Data Presentation

Table 1: In Vitro Inhibitory Activity of TAS4464

Target/Process	Metric	Value	Comparison (MLN4924)
Enzyme Inhibition			
NAE (NEDD8-Activating Enzyme)	IC50	0.955 nM[8]	More potent[1][2][6]
UAE (Ubiquitin-Activating Enzyme)	IC50	449 nM[9]	-
SAE (SUMO-Activating Enzyme)	IC50	1280 nM[9]	-
Cellular Activity			
Antiproliferative (Hematologic Malignancies)	IC50 Range	Highly sensitive, often in low nM range[1][7]	Greater inhibitory effects[1]
Antiproliferative (Solid Tumors)	IC50 Range	Broadly active, with some insensitive lines[1]	Greater inhibitory effects[1]

Table 2: In Vivo Antitumor Efficacy of TAS4464 in Xenograft Models

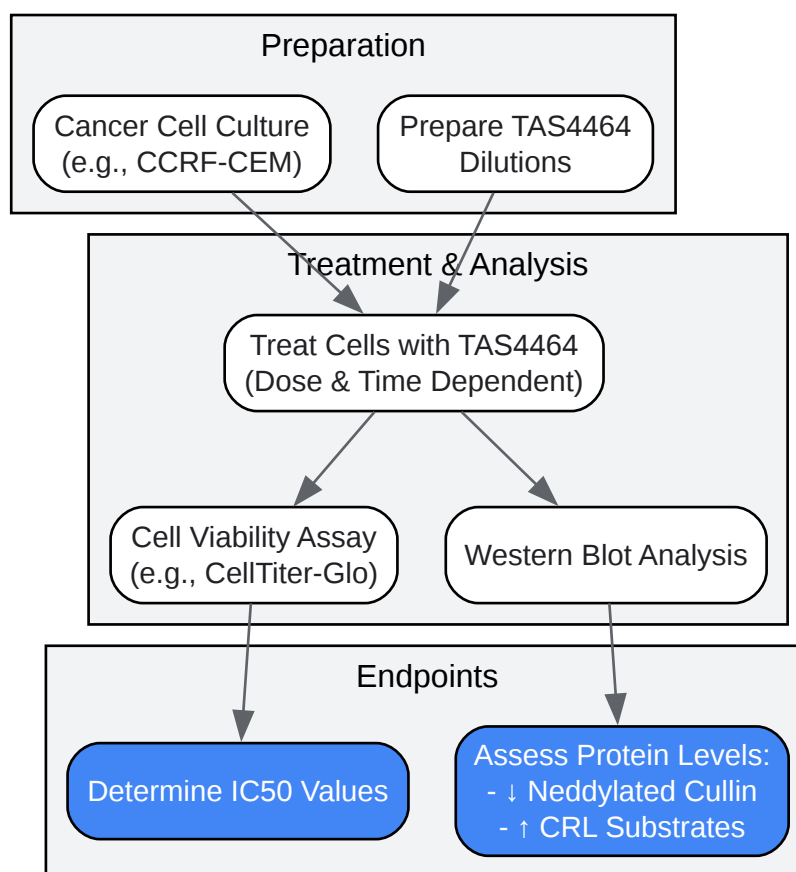
Tumor Model	Dosing Schedule	Result	Comparison (MLN4924)
CCRF-CEM (Acute Lymphoblastic Leukemia)	100 mg/kg, IV, once weekly	Complete tumor regression[7]	More efficacious than 120 mg/kg twice weekly[7]
GRANTA-519 (Mantle Cell Lymphoma)	100 mg/kg, IV, weekly or twice weekly	Prominent antitumor activity[1]	Not specified
SU-CCS-1 (Clear Cell Sarcoma)	Not specified	Prominent antitumor activity[1]	Not specified
Patient-Derived SCLC (Small Cell Lung Cancer)	Not specified	Prominent antitumor activity[1]	Not specified

Experimental Protocols

Key In Vitro Experimental Methodologies

- Enzyme Inhibition Assay (E1-E2 Transition Assay):
 - Objective: To determine the inhibitory activity of **TAS4464** against NAE and other E1 enzymes (UAE, SAE).
 - Protocol: Recombinant E1 enzymes (NAE, UAE, or SAE) are incubated with their respective E2 enzymes and biotinylated ubiquitin-like proteins (NEDD8, Ubiquitin, or SUMO1) in the presence of ATP and varying concentrations of **TAS4464**. The reaction allows the transfer of the biotinylated protein from E1 to E2. The reaction products are then separated by SDS-PAGE and transferred to a membrane. The amount of biotinylated E2 enzyme is detected using streptavidin-HRP and a chemiluminescent substrate. The IC50 value is calculated from the dose-response curve.[1][6]
- Western Blot Analysis for Target Engagement:
 - Objective: To measure the effect of **TAS4464** on cullin neddylation and the accumulation of CRL substrate proteins in cells.

- Protocol: Human cancer cell lines (e.g., CCRF-CEM, HCT116) are treated with various concentrations of **TAS4464** for a specified time (e.g., 4 hours).[1] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for neddylated cullin, total cullin, and CRL substrates (e.g., CDT1, p27, p-IkB α), followed by incubation with HRP-conjugated secondary antibodies.[1] [7] Protein bands are visualized using a chemiluminescence detection system.
- Cell Viability / Antiproliferative Assay:
 - Objective: To assess the cytotoxic and antiproliferative effects of **TAS4464** on cancer cell lines.
 - Protocol: Cancer cells are seeded in 96-well plates and treated with a range of **TAS4464** concentrations for a set duration (e.g., 72 hours).[1][6] Cell viability is measured using a luminescent assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[7] The IC₅₀ values are determined by plotting the percentage of cell growth inhibition against the drug concentration.[6]



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Workflow for in vitro evaluation of **TAS4464**'s cellular activity.

Key In Vivo Experimental Methodologies

- Tumor Xenograft Efficacy Studies:
 - Objective: To evaluate the antitumor activity of **TAS4464** in a living organism.
 - Protocol: Human cancer cells (e.g., CCRF-CEM, GRANTA-519) are subcutaneously implanted into immunodeficient mice.^[1] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. **TAS4464** is administered intravenously (IV) according to a defined dose and schedule (e.g., 100 mg/kg, once weekly).^{[1][7]} Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis.^[1]
- Pharmacodynamic (PD) Analysis in Tumors:

- Objective: To confirm target engagement and downstream effects in tumor tissue following **TAS4464** administration.
- Protocol: At various time points after **TAS4464** administration in tumor-bearing mice, tumors are collected and homogenized.[1] Protein lysates are prepared and analyzed by Western blotting, as described in the in vitro protocol, to measure levels of neddylated cullin, CRL substrates (CDT1, NRF2), and apoptosis markers (cleaved caspase-3, cleaved PARP).[1] This analysis confirms that the drug is inhibiting its target and inducing the expected biological response within the tumor.

Pharmacokinetics and Safety Profile

Preclinical data indicates that **TAS4464** possesses good metabolic stability in isolated hepatocytes.[7] In vivo studies demonstrated that **TAS4464** administration leads to prolonged target inhibition in tumor xenograft models.[1][2] A first-in-human Phase 1 study in patients with advanced solid tumors showed that the most common treatment-related adverse events were abnormal liver function test (LFT) changes and gastrointestinal effects.[10] Dose-limiting toxicities were primarily related to reversible, dose-dependent abnormal LFTs, which prevented the determination of a maximum tolerated dose in that study.[10]

Conclusion

The preclinical profile of **TAS4464** establishes it as a highly potent and selective inhibitor of the NAE enzyme. It demonstrates superior in vitro and in vivo activity compared to earlier NAE inhibitors, with broad antiproliferative effects across numerous hematologic and solid tumor models.[1][2][3] **TAS4464** effectively engages its target in vivo, leading to sustained inhibition of the neddylation pathway and significant antitumor efficacy.[1][7] These compelling preclinical findings supported the clinical evaluation of **TAS4464** as a promising therapeutic agent for a variety of cancers.[1][3]

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